molecular formula C14H21NO3SSi B12610650 Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester CAS No. 648918-52-9

Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester

Cat. No.: B12610650
CAS No.: 648918-52-9
M. Wt: 311.47 g/mol
InChI Key: SUZBXGWTPVVUGI-AWEZNQCLSA-N
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Description

Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a sulfamic acid ester group, a phenylethyl group, and a trimethylsilyl-propynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of sulfamic acid with (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl alcohol under acidic conditions to form the ester linkage. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems has been shown to enhance the synthesis of similar esters by providing better control over reaction parameters and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester involves its interaction with molecular targets through its functional groups. The sulfamic acid ester group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl and trimethylsilyl-propynyl moieties contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid esters: These compounds share the sulfamic acid ester group but differ in their substituents.

    Phenylethyl derivatives: Compounds with a phenylethyl group exhibit similar hydrophobic interactions.

    Trimethylsilyl-propynyl esters: These esters have similar structural features but may differ in their reactivity and applications.

Uniqueness

Sulfamic acid, (1S)-1-(2-phenylethyl)-3-(trimethylsilyl)-2-propynyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

648918-52-9

Molecular Formula

C14H21NO3SSi

Molecular Weight

311.47 g/mol

IUPAC Name

[(3S)-5-phenyl-1-trimethylsilylpent-1-yn-3-yl] sulfamate

InChI

InChI=1S/C14H21NO3SSi/c1-20(2,3)12-11-14(18-19(15,16)17)10-9-13-7-5-4-6-8-13/h4-8,14H,9-10H2,1-3H3,(H2,15,16,17)/t14-/m0/s1

InChI Key

SUZBXGWTPVVUGI-AWEZNQCLSA-N

Isomeric SMILES

C[Si](C)(C)C#C[C@H](CCC1=CC=CC=C1)OS(=O)(=O)N

Canonical SMILES

C[Si](C)(C)C#CC(CCC1=CC=CC=C1)OS(=O)(=O)N

Origin of Product

United States

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